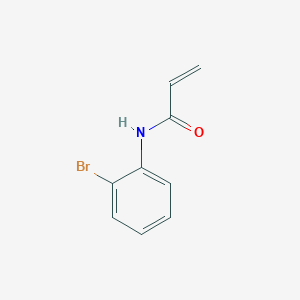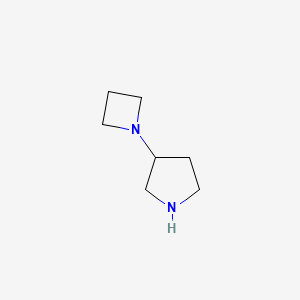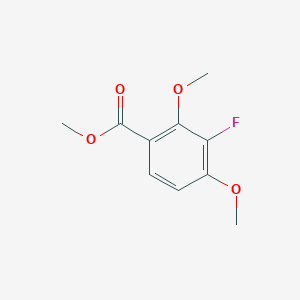
N-(2-Bromophenyl)prop-2-enamide
Vue d'ensemble
Description
N-(2-Bromophenyl)prop-2-enamide is an organic compound with the molecular formula C9H8BrNO It is characterized by the presence of a bromine atom attached to the phenyl ring and an amide group attached to the prop-2-enamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)prop-2-enamide can be synthesized through several methods. One common synthetic route involves the reaction of cinnamoyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The double bond in the prop-2-enamide chain can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylprop-2-enamides, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
N-(2-Bromophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chlorophenyl)prop-2-enamide
- N-(2-Fluorophenyl)prop-2-enamide
- N-(2-Iodophenyl)prop-2-enamide
Uniqueness
N-(2-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
N-(2-bromophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJWIXWJHGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544573 | |
| Record name | N-(2-Bromophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102804-43-3 | |
| Record name | N-(2-Bromophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B1649558.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(sec-butyl)-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649559.png)
![ethyl ({1-[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649560.png)
![N-(sec-butyl)-N'-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-1,2,4-triazol-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B1649561.png)
![2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B1649563.png)
![2-[1-(4-allyl-2-methoxyphenoxy)ethyl]-5-chloro-1H-benzimidazole](/img/structure/B1649564.png)


![[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methanamine](/img/structure/B1649569.png)
![Benzoic acid, 4-[[4-(phenylamino)phenyl]azo]-](/img/structure/B1649572.png)
![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)
![N-(4-{[5-(azepan-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}phenyl)acetamide](/img/structure/B1649577.png)
![2-[4-(acetylamino)benzyl]-N-(4-methylbenzyl)-1H-benzimidazole-5-carboxamide](/img/structure/B1649578.png)
![3-{[(5-Bromo-2-thienyl)methyl]amino}thiolane-1,1-dione](/img/structure/B1649580.png)
